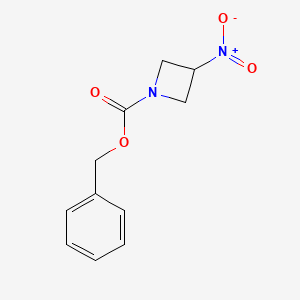

1-(苄氧羰基)-3-硝基氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

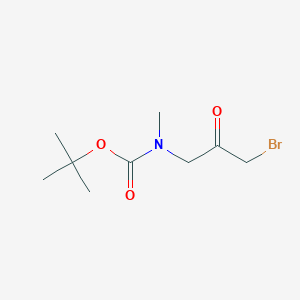

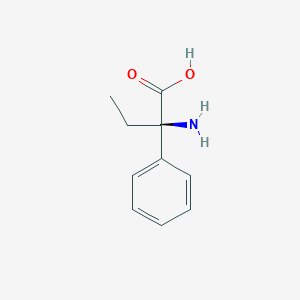

1-(Benzyloxycarbonyl)-3-nitroazetidine is a chemical compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Synthesis Analysis

The synthesis of 1-(Benzyloxycarbonyl)-3-nitroazetidine involves the use of benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride . This compound is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . The compound is prepared in the lab by treating benzyl alcohol with phosgene . Benzyl chloroformate is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines .Molecular Structure Analysis

The molecular structure of 1-(Benzyloxycarbonyl)-3-nitroazetidine is related to its parent compound, benzyl chloroformate . The structure of benzyl chloroformate is characterized by a benzyl ester of chloroformic acid, which can also be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group .Chemical Reactions Analysis

The chemical reactions involving 1-(Benzyloxycarbonyl)-3-nitroazetidine are primarily associated with its role as a protecting group for amines . Penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives under mild conditions without the use of toxic reagents .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Benzyloxycarbonyl)-3-nitroazetidine, focusing on six unique applications:

Pharmaceutical Intermediates

1-(Benzyloxycarbonyl)-3-nitroazetidine is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and cardiovascular diseases .

Antimicrobial Agents

Research has shown that derivatives of 1-(Benzyloxycarbonyl)-3-nitroazetidine exhibit significant antimicrobial properties. These compounds can be used to develop new antibiotics that are effective against resistant strains of bacteria.

Organic Synthesis

In organic chemistry, 1-(Benzyloxycarbonyl)-3-nitroazetidine serves as a valuable building block for the synthesis of complex molecules. Its nitro group can be reduced to an amine, which can then be further functionalized to create a variety of chemical entities .

安全和危害

The safety data sheet for a similar compound, 3-[(Benzyloxycarbonyl)amino]propionaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

未来方向

The use of carbamates, such as 1-(Benzyloxycarbonyl)-3-nitroazetidine, as protecting groups for amines is a well-established practice in peptide synthesis . Future research may focus on developing more efficient methods for the installation and removal of these protecting groups, as well as exploring their use in the synthesis of more complex peptides and proteins .

属性

IUPAC Name |

benzyl 3-nitroazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-6-10(7-12)13(15)16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXAMNVYGFSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-nitroazetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)